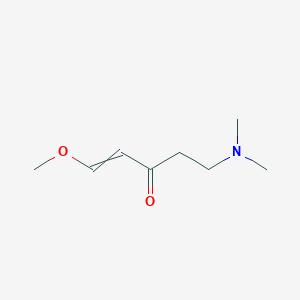![molecular formula C21H23N2O4- B14585088 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate CAS No. 61380-19-6](/img/structure/B14585088.png)
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate is a chemical compound that has garnered attention in various fields of scientific research It is structurally characterized by the presence of an anilino group, a piperidine ring, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-anilinopiperidine with 4-methylbenzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anilino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of analgesics and anesthetics.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinopiperidine: A precursor in the synthesis of the target compound.
4-Methylbenzyl chloroformate: Used in the esterification reaction.
N-Phenyl-4-piperidinamine:
Uniqueness
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
61380-19-6 |
|---|---|
Molekularformel |
C21H23N2O4- |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-anilino-1-[(4-methylphenyl)methoxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-16-7-9-17(10-8-16)15-27-20(26)23-13-11-21(12-14-23,19(24)25)22-18-5-3-2-4-6-18/h2-10,22H,11-15H2,1H3,(H,24,25)/p-1 |
InChI-Schlüssel |
WBVJOBSPQZWERJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(CC2)(C(=O)[O-])NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
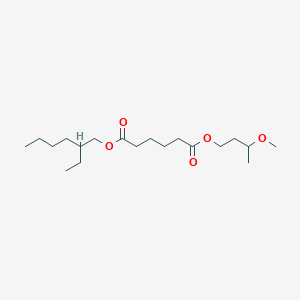
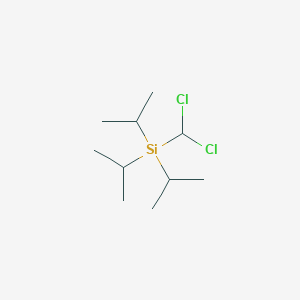

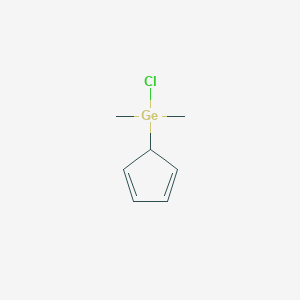
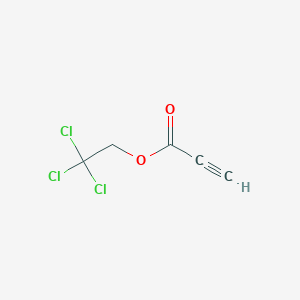
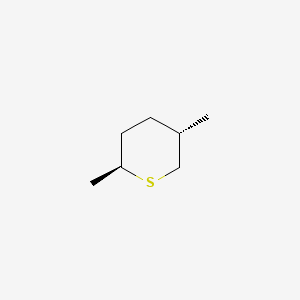
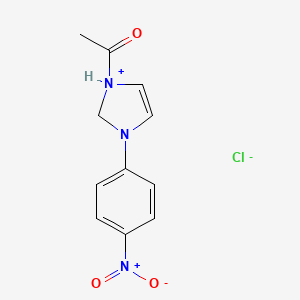
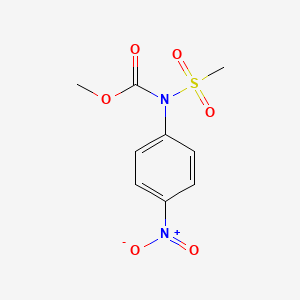
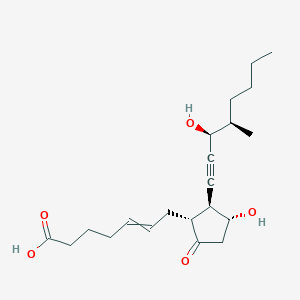
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)

